molecular formula C25H34N6O8S2 B1663033 Apilimod mesylate CAS No. 870087-36-8

Apilimod mesylate

Cat. No.: B1663033
CAS No.: 870087-36-8
M. Wt: 610.7 g/mol
InChI Key: GAJWNIKZLYZYSY-OKUPSQOASA-N
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Description

Apilimod mesylate is a small molecule inhibitor that has garnered significant attention in the scientific community due to its unique mechanism of action and potential therapeutic applications. Initially identified as an inhibitor of interleukin-12 and interleukin-23 production, it has since been repurposed for various other applications, including the treatment of non-Hodgkin lymphoma and viral diseases such as COVID-19 .

Mechanism of Action

Target of Action

Apilimod mesylate primarily targets the phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) lipid kinase . PIKfyve plays a crucial role in the endosomal and lysosomal system, regulating membrane homeostasis, endosomal trafficking, and autophagy . It is also known to inhibit the synthesis of interleukin-12 (IL-12) and interleukin-23 (IL-23), thereby preventing IL-12/IL-23 mediated immune responses .

Mode of Action

This compound interacts with its target, PIKfyve, by inhibiting its activity. This inhibition disrupts the production of two lipids, PtdIns5P and PtdIns (3,5)P2, which are synthesized by PIKfyve . The disruption of these lipids affects the normal functioning of the endosomal and lysosomal system, leading to a unique mechanism of action that involves the disruption of lysosomal function .

Biochemical Pathways

The inhibition of PIKfyve by this compound disrupts the normal functioning of the endosomal and lysosomal system . This disruption affects the downstream biochemical pathways, including membrane homeostasis, endosomal trafficking, and autophagy . Furthermore, it also prevents IL-12/IL-23 mediated immune responses .

Result of Action

The result of this compound’s action is the induction of cytotoxicity in B-cell non-Hodgkin lymphoma (B-NHL) cells . This cytotoxicity is driven by the inhibition of PIKfyve and the subsequent disruption of lysosomal function . It has been observed to have broad anticancer activity in vitro and in vivo across all subtypes of B-NHL .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of certain genetic factors in the patient, such as mutations in the kinase domain of PIKfyve . Additionally, the drug’s action can be influenced by the cellular environment, particularly the status of the endosomal and lysosomal system . .

Biochemical Analysis

Biochemical Properties

Apilimod mesylate exhibits exquisite specificity for phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) lipid kinase . PIKfyve makes two lipids, PtdIns5P and PtdIns (3,5)P2, whose syntheses are efficiently and similarly inhibited by this compound .

Cellular Effects

This compound has selective cytotoxic activity in B-cell non-Hodgkin lymphoma (B-NHL) compared with normal cells . It induces B-NHL cytotoxicity through a unique mechanism of action that involves the disruption of lysosomal function . Treatment with this compound was associated with enlargement of the lysosomal compartment and increase of pro- (inactive) cathepsin levels without lysosomal membrane permeabilization and mature (active) cathepsin accumulation in the cytosol .

Molecular Mechanism

This compound-mediated cytotoxicity is driven by PIKfyve inhibition . It interferes with the endo/lysosomal trafficking and can indirectly block the activation of proteases as shown for Cathepsin B and L . This compound thereby likely interferes with proteolytic activation of the S protein and prevents host cell invasion .

Temporal Effects in Laboratory Settings

This compound displays nanomolar activity in vitro . Administration of this compound (100 nM; 60 min) in human embryonic kidney cells powerfully reduces levels of both PtdIns5P and PtdIns (3,5)P2 . These findings, along with observations that this compound treatment robustly impairs endolysosomal membrane traffic, point to disruption of lysosomal homeostasis as an important component of the cytotoxic effects of this compound .

Dosage Effects in Animal Models

In vivo studies demonstrate single-agent efficacy as well as synergy with approved B-NHL drugs . With oral dosing of 60 mg/kg this compound (approximately 41 mg/kg Apilimod free base; twice a day), a 48% inhibition of tumor growth was observed in a mouse model .

Metabolic Pathways

Transport and Distribution

Given its role as a PIKfyve inhibitor, it is likely to be involved in endosomal and lysosomal trafficking .

Subcellular Localization

This compound, as a PIKfyve inhibitor, is likely to be localized in the endosomes and lysosomes where PIKfyve is active

Preparation Methods

The synthesis of apilimod mesylate involves several steps, starting with the preparation of the core pyrimidine structure. The synthetic route typically includes the following steps:

    Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Substitution reactions: Various substituents are introduced to the pyrimidine core through substitution reactions, often involving reagents like alkyl halides or amines.

    Final mesylation:

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring purity and yield optimization.

Chemical Reactions Analysis

Apilimod mesylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Apilimod mesylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Apilimod mesylate is unique in its specific inhibition of PIKfyve, which sets it apart from other kinase inhibitors. Similar compounds include:

Properties

IUPAC Name

methanesulfonic acid;N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2.2CH4O3S/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20;2*1-5(2,3)4/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28);2*1H3,(H,2,3,4)/b25-17+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJWNIKZLYZYSY-OKUPSQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870087-36-8
Record name Apilimod mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870087368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Methylbenzylidene)-N'-[6-morpholin-4-yl-2-(2-pyridin-2-yl-ethoxy)pyrimidin-4-yl]hydrazine bismethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APILIMOD MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3P5OK11S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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